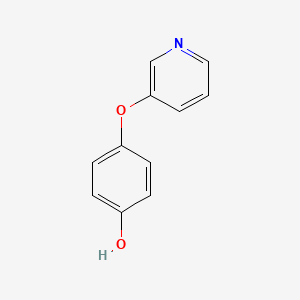

4-(Pyridin-3-yloxy)phenol

Overview

Description

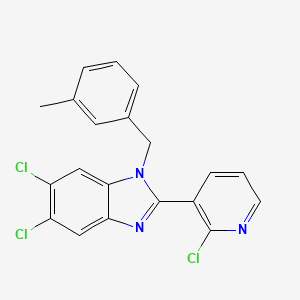

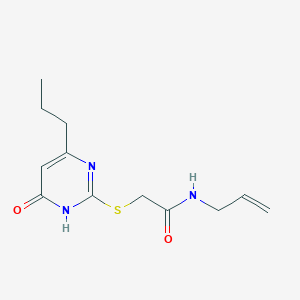

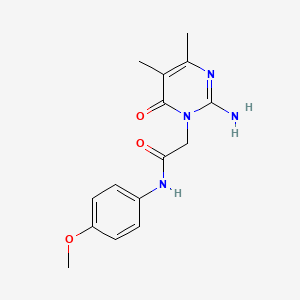

4-(Pyridin-3-yloxy)phenol , also known by its chemical formula C₁₁H₉NO₂ , is a compound with intriguing properties. Its molecular weight is approximately 187.2 g/mol . The compound features a phenolic ring linked to a pyridine moiety through an oxygen atom.

Chemical Reactions Analysis

When subjected to reactions, 4-(Pyridin-3-yloxy)phenol exhibits interesting behavior. For instance, reaction with certain compounds results in the formation of 2,3,5,6-tetrafluoro-4-(pyridin-3-yloxy)pyridine . Understanding its reactivity is essential for designing novel derivatives.

Physical And Chemical Properties Analysis

Scientific Research Applications

Catalysis and Chemical Reactions

- Hydroxylation of Benzene : Pyridine derivatives play a crucial role in the hydroxylation of benzene to phenol, enhancing catalytic activities due to the electronic interaction with heteropolyacids and pseudo-liquid-phase behavior (Leng, Ge, Zhou, & Wang, 2008).

- β-Elimination Reactions : Phenol and pyridine, including their complexes, are effective catalysts for β-elimination reactions in certain ketones, with the phenol-pyridine complex exhibiting high catalytic activity (Esikova & Yufit, 1976).

Materials Science and Polymers

- Synthesis and Characterization of Polymers : The synthesis of oligo-4-[(pyridine-3-yl-methylene) amino] phenol demonstrates significant antimicrobial properties and thermal stability, offering potential applications in materials science (Kaya, Bilici, & Saçak, 2006).

Molecular Design and Interaction Studies

- Molecular Docking and QSAR Studies : Studies on derivatives of 4-(pyridin-3-yloxy)phenol have shown significant insights in molecular docking and structure-activity relationships, particularly in the context of kinase inhibitors (Caballero et al., 2011).

Corrosion Inhibition

- Schiff Bases as Corrosion Inhibitors : Schiff bases derived from pyridyl substituted triazoles, including those with 4-(pyridin-3-yloxy)phenol derivatives, have been identified as effective corrosion inhibitors for metals in acidic environments (Ansari, Quraishi, & Singh, 2014).

Sensing and Detection Applications

- Luminescent Sensors : Lanthanide-MOFs constructed with 4-(pyridin-3-yloxy)-phthalic acid and other ligands have been synthesized for selective multi-responsive luminescent sensing applications, demonstrating high selectivity and sensitivity (Zhang et al., 2018).

Safety and Hazards

properties

IUPAC Name |

4-pyridin-3-yloxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-9-3-5-10(6-4-9)14-11-2-1-7-12-8-11/h1-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPCZCUJZRRDNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-3-yloxy)phenol | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2968176.png)

![N-(5-chloro-2-methoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2968184.png)

![4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one](/img/structure/B2968187.png)

![2-[2-(Trifluoromethyl)benzamido]benzamide](/img/structure/B2968188.png)

![N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2968189.png)